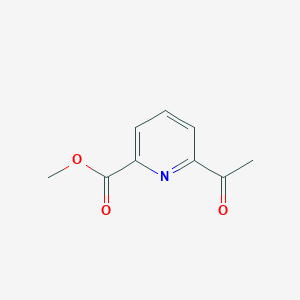

Methyl 6-acetylpicolinate

説明

Methyl 6-acetylpicolinate is a chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a methyl ester and an acetyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 6-acetylpicolinate can be synthesized through various synthetic routes. One common method involves the acetylation of methyl picolinate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反応の分析

Types of Reactions: Methyl 6-acetylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 6-acetylpicolinate (MAP) is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Chemical Properties of this compound

This compound is an ester derivative of 6-acetylpicolinic acid. Its molecular formula is C_9H_9NO_2, and it features a pyridine ring that contributes to its reactivity and interaction with biological systems. The compound is known for its ability to act as a ligand and participate in coordination chemistry, which underpins many of its applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MAP. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics, suggesting potential for developing new antimicrobial agents .

Anticancer Properties

MAP has also been investigated for its anticancer potential. A notable study explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in specific cancer types through the modulation of signaling pathways related to cell survival. The findings suggest that MAP could serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Another promising application lies in neuroprotection. Research indicates that MAP can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Plant Growth Regulation

This compound has been utilized as a plant growth regulator. Studies show that it can enhance root development and overall plant growth when applied at specific concentrations. This application is particularly beneficial in crops where root systems are critical for nutrient uptake .

Pest Resistance

The compound has been tested for its efficacy as a natural pesticide. Research indicates that MAP can deter certain pests by interfering with their metabolic processes, providing an eco-friendly alternative to synthetic pesticides .

Synthesis of Functional Materials

In materials science, MAP serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties suitable for various applications, including sensors and drug delivery systems .

Coordination Complexes

MAP's coordination chemistry facilitates the formation of metal complexes that exhibit unique electronic properties. These complexes have potential applications in catalysis and electronic devices, where they can serve as catalysts or components in organic light-emitting diodes (OLEDs) .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of MAP derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the this compound structure led to increased inhibition zones compared to controls, highlighting the importance of structural variations in enhancing activity .

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuroblastoma cells treated with MAP demonstrated significant reductions in oxidative stress markers and increased cell viability compared to untreated controls. This suggests potential therapeutic avenues for neurodegenerative conditions .

作用機序

The mechanism of action of methyl 6-acetylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with metabolic processes and cellular signaling pathways .

類似化合物との比較

Methyl 6-acetylpicolinate can be compared with other picolinic acid derivatives such as:

Methyl 6-methylpicolinate: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.

Halauxifen-methyl: A picolinic acid derivative used as a herbicide, showcasing the versatility of picolinic acid derivatives in various applications.

Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative, highlighting the potential of these compounds in agricultural applications.

生物活性

Methyl 6-acetylpicolinate (MAP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MAP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by an acetyl group at the 6-position and a methyl ester. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

- Antimicrobial Activity : MAP has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell death. The minimum inhibitory concentration (MIC) values for MAP against various strains are reported to be in the range of 16-32 μg/ml, suggesting potent bactericidal effects .

- Anticancer Properties : Research has shown that MAP exhibits anticancer activities by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in cell survival and proliferation, particularly through the inhibition of specific kinases associated with tumor growth .

- Anti-inflammatory Effects : MAP has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of MAP revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess susceptibility, demonstrating significant zones of inhibition at concentrations as low as 16 μg/ml .

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer potential of MAP on various cancer cell lines showed that treatment with MAP resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential chemotherapeutic agent .

Future Directions and Conclusion

The biological activity of this compound presents promising avenues for further research and development. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

- Formulation Development : Exploring different formulations to enhance bioavailability and target delivery.

特性

IUPAC Name |

methyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCHNHGPZHQYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465030 | |

| Record name | Methyl 6-acetylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110144-24-6 | |

| Record name | Methyl 6-acetylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。